molecular formula C6H13NO B7881834 (1S,2S)-2-Methoxycyclopentan-1-amine

(1S,2S)-2-Methoxycyclopentan-1-amine

Cat. No.: B7881834
M. Wt: 115.17 g/mol
InChI Key: PRXWOOCEFBBQCR-WDSKDSINSA-N
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Description

(1S,2S)-2-Methoxycyclopentan-1-amine is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by a cyclopentane ring substituted with a methoxy group at the second position and an amine group at the first position. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methoxycyclopentan-1-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by controlling reaction parameters such as temperature, pressure, and flow rates. This method is advantageous due to its scalability and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methoxycyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the methoxy or amine positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(1S,2S)-2-Methoxycyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methoxycyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Methoxycyclopentan-1-amine: A stereoisomer with different spatial arrangement.

    Cyclopentylamine: Lacks the methoxy group, leading to different chemical properties.

    Methoxycyclopentane: Lacks the amine group, affecting its reactivity and applications.

Uniqueness

(1S,2S)-2-Methoxycyclopentan-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(1S,2S)-2-methoxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXWOOCEFBBQCR-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306310-32-6
Record name rac-(1R,2R)-2-methoxycyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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